molecular formula C23H28O12 B1240711 Negundoside CAS No. 82451-20-5

Negundoside

Cat. No. B1240711
CAS RN: 82451-20-5
M. Wt: 496.5 g/mol
InChI Key: RFCSGMIUBXUYSE-KLZCBZFCSA-N
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Description

Negundoside is a bioactive compound found in the leaves of Vitex negundo, commonly known as the five-leaved chaste tree. This plant has been extensively studied for its wide range of medicinal properties, including anti-inflammatory, analgesic, and hepatoprotective effects. Negundoside, along with other phytochemicals present in Vitex negundo, contributes to its therapeutic potential. The plant is rich in a variety of chemical compounds such as flavonoids, iridoids, and terpenoids, which are responsible for its pharmacological activities (Meena et al., 2010).

Synthesis Analysis

The synthesis of negundoside and related compounds primarily involves green synthesis methods, utilizing plant extracts to reduce metal ions to nanoparticles. For example, Vitex negundo leaf extract has been used in the fabrication of various metallic nanoparticles, indicating the plant's potential in nanoparticle synthesis and its application in scientific domains such as antimicrobial and photocatalytic activities. This approach highlights the importance of Vitex negundo extracts in the reduction and stabilization of nanoparticles, suggesting a method for synthesizing complex organic molecules from plant-based sources (Patil & Kumbhar, 2020).

Molecular Structure Analysis

Negundoside's molecular structure, characterized by its phytochemical constituents, plays a crucial role in its pharmacological properties. The plant contains diverse bioactive compounds, including flavonoids, terpenoids, alkaloids, and essential oils. These compounds exhibit a range of pharmacological activities, such as anti-inflammatory, analgesic, antipyretic, and antioxidant effects. Understanding the molecular structure of negundoside and its related compounds is essential for exploring their therapeutic potential and developing new drugs based on these bioactive compounds (Gandhimathi et al., 2023).

Chemical Reactions and Properties

The chemical properties of negundoside, along with other compounds found in Vitex negundo, contribute to the plant's medicinal value. These compounds undergo various chemical reactions that enhance their bioactivity, making them effective in treating different health conditions. For instance, the presence of secondary metabolites like flavonoids and terpenoids is responsible for the plant's antioxidant, anti-inflammatory, and antimicrobial properties. These reactions and properties are critical for the therapeutic use of Vitex negundo and its constituents in traditional and modern medicine (Neha et al., 2021).

Physical Properties Analysis

The physical properties of negundoside, such as solubility, melting point, and molecular weight, are important for its extraction, formulation, and application in pharmacological studies. The extraction and analytical methods used to isolate negundoside and other phytochemicals from Vitex negundo are crucial for determining their purity, efficacy, and potential as bioactive compounds in drug development. Different extraction techniques can influence the yield and quality of these compounds, affecting their therapeutic applications (Atienza et al., 2021).

Scientific Research Applications

1. Structural Analysis and Characterization

Negundoside, identified as 2′-p-hydroxybenzoyl mussaenosidic acid, has been extensively studied for its structure and properties. Sharma et al. (2014) determined its crystal structure using X-ray diffraction, revealing that it crystallizes in the monoclinic system with specific unit cell parameters. This detailed structural analysis is crucial for understanding the compound's chemical behavior and potential applications in scientific research (Sharma et al., 2014).

2. Bioactive Compound in Vitex Negundo

Negundoside is one of the primary bioactive compounds in Vitex negundo, a plant widely used in traditional medicine. Research by Dutta et al. (1983) and Tiwari et al. (2012) highlights its importance in the plant's medicinal properties. Negundoside has been studied for its antioxidant activity, contributing to the therapeutic potential of Vitex negundo (Dutta et al., 1983), (Tiwari et al., 2012).

3. Quantitative Analysis Techniques

Several studies have focused on developing methods for the quantification of negundoside in various preparations. Lokhande and Verma (2009, 2010) established methods using high-performance thin-layer chromatography and liquid chromatography, respectively. These techniques are essential for quality control and standardization of herbal preparations containing negundoside (Lokhande & Verma, 2009), (Lokhande & Verma, 2010).

4. Hepatoprotective Effects

Research has demonstrated the hepatoprotective effects of negundoside. Sharma et al. (2016) found that negundoside, isolated from Vitex negundo, exhibits significant liver protective efficacy against toxins in rodent models. This suggests its potential application in developing treatments for liver ailments (Sharma et al., 2016).

5. Potential Antidepressant Properties

Negundoside has also been identified in studies focused on its potential antidepressant activities. Zhou et al. (2016) isolated negundoside from Cyperus rotundus and found significant antidepressant activity in mice models, indicating its potential application in mental health research (Zhou et al., 2016).

properties

IUPAC Name

(1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)9-32-21(15(12)23)35-22-18(17(27)16(26)14(8-24)33-22)34-20(30)10-2-4-11(25)5-3-10/h2-5,9,12,14-18,21-22,24-27,31H,6-8H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCSGMIUBXUYSE-KLZCBZFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Negundoside

CAS RN

82451-20-5
Record name Negundoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082451205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEGUNDOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78XBW51XWI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
299
Citations
H Yadav, P Mungara, M Jivrajani… - Journal of liquid …, 2012 - Taylor & Francis
… negundoside was obtained by plotting peak areas versus applied concentrations of negundoside… was confirmed by overlaying its UV absorption spectra with that of negundoside …
Number of citations: 11 www.tandfonline.com
S Sharma, BD Gupta, R Kant… - Journal of …, 2014 - downloads.hindawi.com
The structure of title compound Negundoside (2′-p-hydroxybenzoyl mussaenosidic acid) was established by spectral and X-ray diffraction studies. The compound crystallizes in the …
Number of citations: 1 downloads.hindawi.com
RL Sharma, A Prabhakar, KL Dhar… - Natural product …, 2009 - Taylor & Francis
… be iridoids and their spectral data were in conformity with negundoside and agnuside, respectively. Hence compound 4 was assigned the structure of negundoside and 5 of agnuside. …
Number of citations: 36 www.tandfonline.com
SA Tasduq, PJ Kaiser, BD Gupta… - World journal of …, 2008 - ncbi.nlm.nih.gov
… Elution with 10% methanol in chloroform gave agnuside followed by mixture of agnuside and negundoside and then negundoside. The compounds were characterized on the basis of 1 …
Number of citations: 76 www.ncbi.nlm.nih.gov
AK Meena, A Perumal, N Kumar, R Singh… - Phytomedicine Plus, 2022 - Elsevier
… contains 0.0696%, and small branches had 0.3818% of negundoside in Vitex negundo. In molecular docking study of negundoside with cox-2 we found binding energy of −7.2 kcal/mol. …
Number of citations: 3 www.sciencedirect.com
PJ Lokhande, JK Verma - Acta Chromatographica, 2010 - akjournals.com
An HPLC method has been developed for routine analysis of negundoside in Vitex negundo Linn. leaf extract. Separation was performed on a C 18 column with 65:35 ( v / v ) buffer …
Number of citations: 10 akjournals.com
A Patel, UK Jain, N Gupta… - Oriental Journal of …, 2010 - search.proquest.com
… of negundoside in an ayurvedic preparation Nirgundi taila. The estimation of negundoside … The calibration curve was linear with correlation coefficients of 0.9996 for negundoside. The…
Number of citations: 3 search.proquest.com
SK Roy, K Bairwa, J Grover, A Srivastava… - Journal of analytical …, 2015 - Springer
Negundoside and agnuside are reported as marker constituents for standardization of Vitex negundo (V. negundo) leaves. This is the first report on determination and quantification of …
Number of citations: 8 idp.springer.com
P Lokhande, J Verma - JPC-Journal of Planar Chromatography …, 2009 - akjournals.com
… method has been established for analysis of negundoside in leaf powder of Vitex negundo … of negundoside in the range 1.2 to 22.5 μg mL–1. The regression coefficient for negundoside …
Number of citations: 15 akjournals.com
B Sathiamoorthy, P Gupta, M Kumar… - Bioorganic & medicinal …, 2007 - Elsevier
Flavonoids are ubiquitous in photosynthesizing cells and are common part of human diet. For centuries, preparations containing these compounds as the principal physiologically active …
Number of citations: 205 www.sciencedirect.com

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